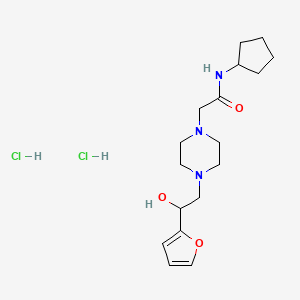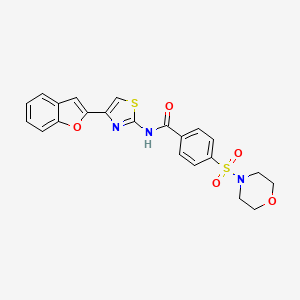
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as PTP1B inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. In addition, it has also been investigated for its potential anti-cancer properties, as N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is overexpressed in many types of cancer.
Mécanisme D'action
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide inhibits N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide by binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. In addition, inhibition of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to increase leptin sensitivity and decrease food intake, which may contribute to its potential anti-obesity effects.
Biochemical and Physiological Effects:
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It has also been shown to increase leptin sensitivity and decrease food intake, which may contribute to its potential anti-obesity effects. In addition, it has been investigated for its potential anti-cancer properties, as N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is overexpressed in many types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is its high potency and selectivity for N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. It has also been shown to have good pharmacokinetic properties and can be administered orally. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One area of interest is its potential as a therapeutic agent for type 2 diabetes and obesity. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as an anti-cancer agent, particularly in cancers that overexpress N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. In addition, further studies are needed to optimize the synthesis and formulation of this compound to improve its solubility and other pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves several steps, including the condensation of 4-(benzofuran-2-yl)thiazol-2-amine with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and subsequent reaction with morpholine-4-sulfonic acid. The final product is obtained after purification by column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c26-21(15-5-7-17(8-6-15)32(27,28)25-9-11-29-12-10-25)24-22-23-18(14-31-22)20-13-16-3-1-2-4-19(16)30-20/h1-8,13-14H,9-12H2,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFHNYCJOJQQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

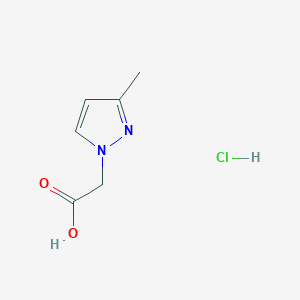
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)
![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)
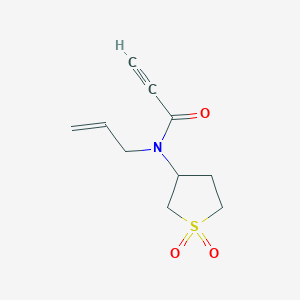
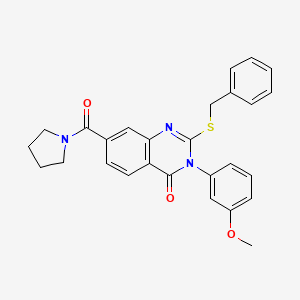
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B2394083.png)
![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)


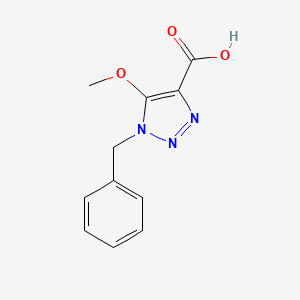
![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)


